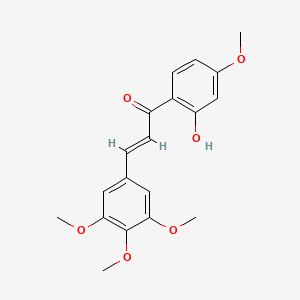

2'-Hydroxy-3,4,4',5-tetramethoxychalcone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

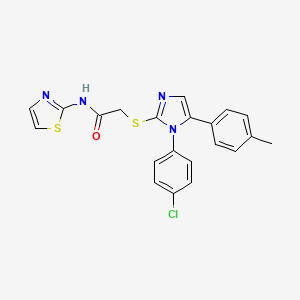

2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone is a chemical compound with the empirical formula C19H20O6 . It has a molecular weight of 344.36 .

Synthesis Analysis

The synthesis of chalcones, including 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone, often involves the Claisen-Schmidt reaction. This reaction involves the condensation of acetophenone with benzaldehyde in the presence of aqueous alkali or sodium ethylate, resulting in the formation of an α,β-unsaturated ketone .Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone consists of a central core of a chalcone molecule, which is a type of aromatic ketone. This core is substituted with hydroxy and methoxy groups at various positions .Chemical Reactions Analysis

Chalcones, including 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone, are known to undergo a color change to a deeper shade when treated with different reagents, a phenomenon known as 'halochromy’ . The color change is due to the formation of a carbonium ion at the carbonyl group (>C = O) of the chromogen (ArCOCH = CHAr) as an intermediate, which produces a deeper color during the reaction .Applications De Recherche Scientifique

Cytotoxicity and Cancer Research

2'-Hydroxy-3,4,4',5-tetramethoxychalcone and its derivatives have been extensively studied for their cytotoxic properties and potential applications in cancer research. For example, 2'-hydroxy-2,3,4',6'-tetramethoxychalcone (HTMC) was identified as a potent cytotoxic agent against human lung cancer cell lines. In A549 lung adenocarcinoma cells, HTMC caused cell-cycle arrest in the G1 phase, suggesting its potential as a tumor growth suppressing agent (Rao et al., 2010). Similarly, studies on aminoalkylated chalcone derivatives synthesized from 2'-hydroxy-3,4,4',6'-tetramethoxychalcone showed significant antiproliferative activities against various human cancer cell lines, indicating their potential as therapeutic agents (Li et al., 2018).

Anti-inflammatory Applications

The compound has also been evaluated for its anti-inflammatory properties. 2'-Hydroxychalcones, including derivatives of this compound, have demonstrated the ability to inhibit enzymatic lipid peroxidation, reduce leukotriene B4 release, and exhibit topical anti-inflammatory effects in animal models (Ballesteros et al., 1995).

Biotransformation Studies

Studies on the biotransformation of hydroxychalcones, including 2'-hydroxy-4'-methylchalcone, have revealed their potential for yielding novel and unpredictable products using bacterial strains. This research provides insights into microbial modifications of chalcones, which could be significant for developing new pharmaceuticals or biochemicals (Kozłowska et al., 2020).

Synthesis and Structural Studies

The synthesis and structural analysis of various derivatives of 2'-hydroxychalcones have been a subject of interest, aiding in understanding their chemical properties and potential applications. For example, the synthesis and crystal structure determination of 2',6'-dihydroxychalcones, including 2',6'-dihydroxy-2,4,6-trimethoxychalcone, provide valuable information for further exploration of their chemical and biological properties (Miles et al., 1989).

Photophysical Properties

Research into the photophysical properties of 2-hydroxychalcones has revealed their potential in photochemical applications. Investigations into their electronic absorption and fluorescence features have shown that these compounds undergo efficient photochemical conversion, which could be useful in the development of photochromic materials (Matsushima & Suzuki, 1992).

Mécanisme D'action

Target of Action

It is known that chalcones, the class of compounds to which 2’-hydroxy-3,4,4’,5-tetramethoxychalcone belongs, often interact with various enzymes and receptors in the body .

Mode of Action

Chalcones typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions

Biochemical Pathways

Chalcones are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and bacterial infections .

Pharmacokinetics

The bioavailability of chalcones is generally influenced by factors such as solubility, stability, and the presence of efflux transporters .

Result of Action

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone are not fully understood yet. It is known to exhibit antibacterial activity, with a MIC value of 10 μg/mL for E. coli and S. epidermis .

Cellular Effects

2’-Hydroxy-3,4,4’,5-tetramethoxychalcone has been found to have inhibitory effects on different cancer cell lines, such as breast, lung, and prostate cancers. It is not selective for cancer cell types, indicating a broad spectrum of cellular effects.

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Future studies should focus on observing any threshold effects, as well as any toxic or adverse effects at high doses .

Propriétés

IUPAC Name |

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-22-13-6-7-14(16(21)11-13)15(20)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11,21H,1-4H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIYSMJCFMKYPL-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707800.png)

![2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2707802.png)

methanone](/img/structure/B2707804.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707805.png)

![3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid](/img/structure/B2707806.png)

![6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2707812.png)

![6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2707816.png)

![Ethyl 2-[[2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate](/img/structure/B2707818.png)

![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid hydrochloride](/img/structure/B2707819.png)